molecular formula C21H17ClN2O2S B2932790 2-[12-chloro-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol CAS No. 896619-43-5

2-[12-chloro-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol

Cat. No.: B2932790
CAS No.: 896619-43-5
M. Wt: 396.89
InChI Key: FAUDGJUSQSZCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[12-chloro-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol is a useful research compound. Its molecular formula is C21H17ClN2O2S and its molecular weight is 396.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-Tumor Potential

Compounds structurally related to 2-(9-Chloro-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol have been synthesized and evaluated for their potential as anti-tumor agents. For instance, derivatives incorporating the thiophene moiety have shown promising activities against hepatocellular carcinoma (HepG2) cell lines, indicating the potential of such compounds in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).

Anti-Inflammatory and Antimicrobial Applications

Research has also highlighted the anti-inflammatory and antimicrobial properties of pyrazolo[1,5-c][1,3]benzoxazines containing different substituents. These compounds exhibit significant activities against various microbial strains and show anti-inflammatory effects superior to some reference drugs, suggesting their potential in developing new therapeutic agents (Mandzyuk et al., 2020).

Material Science Applications

In material science, benzoxazine monomers containing allyl groups synthesized from similar structural frameworks have shown the ability to undergo thermal cure, forming thermosets with excellent thermomechanical properties. This indicates the potential use of such compounds in creating materials with high thermal stability and specific mechanical characteristics (Agag & Takeichi, 2003).

Properties

IUPAC Name

2-(9-chloro-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2S/c1-12-2-4-19(25)15(8-12)17-10-18-16-9-14(22)3-5-20(16)26-21(24(18)23-17)13-6-7-27-11-13/h2-9,11,18,21,25H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUDGJUSQSZCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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